molecular formula C5H3BrF3NO B1444564 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole CAS No. 1364677-98-4

5-(Bromomethyl)-3-(trifluoromethyl)isoxazole

Cat. No. B1444564
M. Wt: 229.98 g/mol
InChI Key: BXYNYIBFDBYBQL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound with the CAS Number: 1364677-98-4 . It has a molecular weight of 229.98 .


Synthesis Analysis

A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This protocol can be further extended to the synthesis of perfluoroalkylated isoxazoles .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(bromomethyl)-3-(trifluoromethyl)isoxazole . The InChI code is 1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 .


Chemical Reactions Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Various synthetic techniques are used for isoxazole synthesis, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The density is 1.355 g/mL at 25 °C and the refractive index is n20/D 1.348 (lit.) .

Scientific Research Applications

  • Synthesis of Fluoroalkyl-Substituted Isoxazoles
    5-(Bromomethyl)-3-(trifluoromethyl)isoxazole has been used in the synthesis of various fluoroalkyl-substituted isoxazoles. A study demonstrated the preparation of these derivatives through regioselective reactions involving functionalized halogenoximes. This process is instrumental in producing 5-trifluoromethylisoxazoles and derivatives like 5-fluoromethyl- and 5-difluoromethylisoxazoles, which have potential applications in pharmaceuticals and agrochemicals (Chalyk et al., 2019).

  • Formation of Isoxazoline Derivatives
    The compound has been involved in the creation of isoxazoline derivatives. A study highlighted the diastereoselective trifluoromethylation and halogenation of isoxazole triflones, leading to highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives. These derivatives are being explored for their potential as antiparasiticides, demonstrating the significance of 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole in creating biologically active compounds (Kawai et al., 2014).

  • Development of Functionalized Heterocycles
    Research has shown that 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole can be used for developing various functionalized heterocycles. A study on the rearrangements of isoxazole-3-carboxylic acid amidoximes utilized this compound in reactions with monosubstituted ethylenes and acetylenes, highlighting its versatility in synthesizing different chemical structures (Andrianov et al., 1991).

  • Synthesis of Dithia- and Tetrathiacyclophanes
    The compound has been used in synthesizing dithia- and tetrathiacyclophanes. A specific reaction involved 5-bromomethyl-3-(p-bromomethylphenyl)isoxazole with various mercaptomethyl compounds, yielding dithia- and tetrathiaisoxazolophanes. This process illustrates the compound's role in creating complex chemical structures with potential applications in material science and pharmaceuticals (Hatta et al., 1997).

  • Applications in Organic Synthesis
    The compound has been a strategic building block in organic synthesis. Its versatility allows for the preparation of a variety of densely functionalized molecules, making it a critical component in the synthesis of drug candidates, agrochemicals, and materials (da Silva et al., 2018).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYNYIBFDBYBQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-(trifluoromethyl)isoxazole

Synthesis routes and methods

Procedure details

To a solution of (3-(trifluoromethyl)isoxazol-5-yl)methanol (2.5 g, 15 mmol) in dimethylformamide (25 mL) was added drop wise tribromophosphine (4.64 g 17.1 mmol, 1.15 eq) and the mixture was stirred at 0° C. for 15 min and at ambient temperature for 2 h. The reaction mixture was partitioned between 10% sodium bicarbonate and dichloromethane. The phases were separated and the organic phase was washed with water and passed over a plug of silica eluting with dichloromethane. The UV active product fractions were collected and evaporated to yield the title compound as colorless oil (2.04 g 59.3%), MS 229 and 231(M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
59.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Poh, C García-Ruiz, A Zúñiga, F Meroni… - 2016 - repository.cam.ac.uk
All reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. Solvents were freshly distilled over sodium benzophenone …
Number of citations: 2 www.repository.cam.ac.uk

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